N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclopropyl group, and a fluorophenoxyacetamido moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Attachment of the Fluorophenoxyacetamido Moiety: This step involves the coupling of 2-fluorophenol with acetic acid derivatives, followed by amide bond formation with the tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the amide or tetrazole functionalities, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or reduced tetrazole derivatives.
Substitution: Products may include substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The tetrazole ring and amide functionalities could play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(4-(2-(2-chlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide
- N-cyclopropyl-2-(4-(2-(2-bromophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-cyclopropyl-2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O3/c20-15-3-1-2-4-16(15)29-11-17(27)21-12-7-9-14(10-8-12)26-24-18(23-25-26)19(28)22-13-5-6-13/h1-4,7-10,13H,5-6,11H2,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXOLPUIBFZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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